molecular formula C22H39N B14499418 N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline CAS No. 64013-11-2

N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline

Cat. No.: B14499418
CAS No.: 64013-11-2
M. Wt: 317.6 g/mol
InChI Key: GVISQLZOEMJWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline is a synthetic compound that belongs to the class of alkylated diphenylamines. It is known for its unique chemical structure, which includes two bulky 2,4,4-trimethylpentan-2-yl groups attached to an aniline moiety. This compound is widely used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline can be synthesized through the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . The reaction typically involves mixing the reactants in a suitable solvent and heating the mixture to facilitate the alkylation process. The product is then purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets through its bulky alkyl groups and aniline moiety. These interactions can lead to the stabilization of reactive intermediates and the inhibition of oxidative processes. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline is unique due to its specific combination of bulky alkyl groups and aniline moiety, which provides it with distinct stability, reactivity, and antioxidant properties. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.

Properties

CAS No.

64013-11-2

Molecular Formula

C22H39N

Molecular Weight

317.6 g/mol

IUPAC Name

N,N-bis(2,4,4-trimethylpentan-2-yl)aniline

InChI

InChI=1S/C22H39N/c1-19(2,3)16-21(7,8)23(18-14-12-11-13-15-18)22(9,10)17-20(4,5)6/h11-15H,16-17H2,1-10H3

InChI Key

GVISQLZOEMJWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N(C1=CC=CC=C1)C(C)(C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.